molecular formula C16H16N2O2S B3044908 N-Methyl-1-tosyl-1H-indol-4-amine CAS No. 100557-17-3

N-Methyl-1-tosyl-1H-indol-4-amine

Cat. No.: B3044908
CAS No.: 100557-17-3
M. Wt: 300.4 g/mol
InChI Key: XIQRSJHVHHIOTO-UHFFFAOYSA-N
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Description

N-Methyl-1-tosyl-1H-indol-4-amine is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-tosyl-1H-indol-4-amine typically involves the reaction of indole derivatives with tosyl chloride and methylamine. One common method includes the reaction of 1H-indole-4-amine with tosyl chloride in the presence of a base such as triethylamine, followed by methylation using methyl iodide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-tosyl-1H-indol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-1-tosyl-1H-indol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific cellular pathways.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-1-tosyl-1H-indol-4-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1H-indol-4-amine
  • 1-Tosyl-1H-indol-4-amine
  • N-Methyl-1-tosyl-1H-indol-3-amine

Uniqueness

N-Methyl-1-tosyl-1H-indol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

100557-17-3

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

N-methyl-1-(4-methylphenyl)sulfonylindol-4-amine

InChI

InChI=1S/C16H16N2O2S/c1-12-6-8-13(9-7-12)21(19,20)18-11-10-14-15(17-2)4-3-5-16(14)18/h3-11,17H,1-2H3

InChI Key

XIQRSJHVHHIOTO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)NC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)NC

Origin of Product

United States

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